molecular formula C36H44 B1593199 1,4,7,10-Tetratert-butylperylene CAS No. 677275-33-1

1,4,7,10-Tetratert-butylperylene

Cat. No. B1593199
M. Wt: 476.7 g/mol
InChI Key: UUGBGJGAHVLTRN-UHFFFAOYSA-N
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Description

1,4,7,10-Tetratert-butylperylene (TBBP) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively for its wide range of applications in the scientific and industrial research fields. It is a derivative of perylene and is one of the most abundant PAHs in the environment. TBBP has been studied for its potential use in photochemistry, organic synthesis, and organic semiconductors. In addition, it has been used for the study of its biochemical and physiological effects on living organisms.

Scientific Research Applications

Synthesis and Characterization

1,4,7,10-Tetratert-butylperylene derivatives have been synthesized and characterized, demonstrating strong optical properties and solubility in common organic solvents. The introduction of alkyl chains improves solubility compared to unsubstituted perylene, making these derivatives useful for various applications, including electron-transporting materials due to their favorable HOMO and LUMO energy levels (Zhang et al., 2008).

Organic Electronics Applications

Perylene diimide derivatives, closely related to 1,4,7,10-Tetratert-butylperylene, are recognized for their roles in organic photovoltaic devices and field-effect transistors. Their synthesis, physical properties, and applications in organic electronics highlight their importance as industrial pigments and functional materials for photovoltaic solar cells, attributed to their high electron mobility and strong electron-accepting character (Huang, Barlow, & Marder, 2011).

Fluorescence Sensing

Hydroxy-substituted perylene derivatives, including those structurally related to 1,4,7,10-Tetratert-butylperylene, have been developed as sensitive and selective probes for detecting fluoride ions. These probes operate through intermolecular proton transfer processes, showcasing their potential in visual detection experiments and monitoring in living cells (Zhang et al., 2018).

Nonlinear Optical Properties

The nonlinear optical properties of tetratert.-butyl-perylene derivatives have been explored, revealing significant insights into their electronic interactions and susceptibilities. This research suggests a promising avenue for enhancing organic solar cell performance and charge separation in artificial photosynthesis systems, utilizing the unique structural attributes of these derivatives (Schrader et al., 1991).

properties

IUPAC Name

1,4,7,10-tetratert-butylperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44/c1-33(2,3)25-17-15-23-29-21(25)13-19-27(35(7,8)9)31(29)24-16-18-26(34(4,5)6)22-14-20-28(36(10,11)12)32(23)30(22)24/h13-20H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGBGJGAHVLTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C=CC(=C3C2=C(C=C1)C4=C(C=CC5=C(C=CC3=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621642
Record name 1,4,7,10-Tetra-tert-butylperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetratert-butylperylene

CAS RN

677275-33-1
Record name 1,4,7,10-Tetra-tert-butylperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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